PBOX 6

Übersicht

Beschreibung

PBOX 6 ist eine Pyrrolo-1,5-Benzoxazepin-Verbindung, die für ihre Antikrebs- und Antitumor-Eigenschaften bekannt ist. Es hat ein erhebliches Potenzial gezeigt, das Wachstum von Brustkrebszellen in vitro zu hemmen und selektiv Apoptose in Leukämiezellen zu induzieren .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, bei denen Pyrrolo-1,5-Benzoxazepin als Kernstruktur verwendet wird. Der Syntheseweg beinhaltet typischerweise die Bildung des Pyrrolo-1,5-Benzoxazepinrings, gefolgt von der Funktionalisierung, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um optimale Ausbeuten zu erzielen .

Vorbereitungsmethoden

PBOX 6 is synthesized through a series of chemical reactions involving pyrrolo-1,5-benzoxazepine as the core structure. The synthetic route typically involves the formation of the pyrrolo-1,5-benzoxazepine ring followed by functionalization to introduce the desired substituents. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .

Analyse Chemischer Reaktionen

PBOX 6 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen spezifische Substituenten am Molekül durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel sowie verschiedene Nukleophile und Elektrophile. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität und Eigenschaften von Pyrrolo-1,5-Benzoxazepin-Derivaten verwendet.

Biologie: Untersucht auf seine Rolle bei der Induktion von Apoptose in verschiedenen Krebszelllinien, einschließlich Leukämie- und Brustkrebszellen.

Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebserkrankungen erforscht, insbesondere solcher, die gegen konventionelle Chemotherapie resistent sind.

Industrie: Einsatz bei der Entwicklung neuer Antikrebsmittel und als Referenzverbindung in der pharmazeutischen Forschung

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Aktivierung des c-Jun NH2-terminalen Kinase-Signalwegs. Diese Aktivierung führt zur Phosphorylierung und Inaktivierung der Anti-Apoptose-Proteine Bcl-2 und Bcl-XL, was zur Induktion von Apoptose in Krebszellen führt. Darüber hinaus wirkt this compound als Mikrotubuli-Depolymerisationsmittel, das das Mikrotubulinetzwerk stört und den Zelltod weiter fördert .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of PBOX 6 on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 2.3 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 1.0 | Effective against hormone-independent cancers |

| HL-60 | 10 | Induces DNA fragmentation and apoptosis |

| K562 | 10 | Causes nucleocytoplasmic redistribution |

This compound demonstrated significant cytotoxicity across these cell lines, with IC50 values ranging from 1.0 to 10 µM, indicating its efficacy as an anti-cancer agent regardless of estrogen receptor status .

In Vivo Studies

In preclinical models, this compound has shown promising results:

- Breast Cancer Models : In vivo studies using mouse mammary carcinoma models revealed that intratumoral administration of this compound significantly inhibited tumor growth (p=0.04) at a dosage of 7.5 mg/kg .

- Minimal Toxicity : Importantly, this compound exhibits minimal toxicity towards normal cells, including blood and bone marrow cells, which is a critical factor for its potential therapeutic application .

Case Studies and Clinical Implications

Several case studies highlight the potential clinical applications of this compound:

- Breast Cancer Treatment : A study demonstrated that this compound effectively reduced the viability of both estrogen receptor-positive and negative breast cancer cell lines. This broad efficacy suggests its potential use in treating various breast cancer subtypes .

- Leukemia : In HL-60 cells, this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a treatment option for leukemia patients resistant to conventional therapies .

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance therapeutic efficacy and overcome drug resistance seen in many cancers .

Wirkmechanismus

PBOX 6 exerts its effects primarily through the activation of the c-Jun NH2 terminal kinase signaling pathway. This activation leads to the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-XL, resulting in the induction of apoptosis in cancer cells. Additionally, this compound acts as a microtubule-depolymerizing agent, disrupting the microtubule network and further promoting cell death .

Vergleich Mit ähnlichen Verbindungen

PBOX 6 ist Teil einer Klasse von Pyrrolo-1,5-Benzoxazepin-Verbindungen, zu denen auch andere Mitglieder wie PBOX 15 gehören. Diese Verbindungen teilen ähnliche strukturelle Merkmale und Wirkmechanismen, können sich jedoch in ihrer Potenz und Selektivität gegen verschiedene Krebszelllinien unterscheiden. This compound ist einzigartig in seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, die gegen konventionelle Chemotherapie resistent sind, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne melden!

Biologische Aktivität

PBOX-6, a member of the pyrrolo-1,5-benzoxazepine class of compounds, has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms of action, efficacy in various cancer models, and relevant case studies that highlight its potential as a therapeutic agent.

PBOX-6 exhibits its biological activity primarily through the induction of apoptosis and cell cycle arrest in cancer cells. It is classified among the pro-apoptotic PBOX compounds, which also include PBOX-15 and PBOX-16. These compounds have been shown to induce a G2/M phase arrest in the cell cycle, leading to increased apoptosis rates in various cancer cell lines.

Key Mechanisms:

- Induction of Apoptosis: PBOX-6 triggers apoptotic pathways in cancer cells, particularly those resistant to traditional therapies like imatinib.

- Cell Cycle Arrest: It specifically induces G2/M arrest, which is confirmed by an increase in cyclin B1 levels and activation of cyclin-dependent kinase 1 (CDK1) complexes .

- Microtubule Disruption: PBOX-6 destabilizes microtubules, which is critical for proper mitotic progression and contributes to its anti-cancer effects .

Efficacy in Cancer Models

PBOX-6 has been evaluated in several preclinical studies, demonstrating potent anti-tumor activity across different cancer types.

In Vitro Studies

In vitro studies have shown that PBOX-6 effectively reduces cell viability in various cancer cell lines, including those with mutations that confer resistance to conventional treatments. For instance:

- Chronic Myeloid Leukemia (CML): PBOX-6 was effective against primary CML samples resistant to imatinib and showed reduced tumor load in mouse models harboring the T315I Bcr-Abl mutation .

In Vivo Studies

In vivo experiments further corroborate the efficacy of PBOX-6:

- A study involving BALB/c-nu/nu mice inoculated with Baf/3 cells demonstrated that treatment with PBOX-6 resulted in significant tumor size reduction after repeated administration . The treatment regimen involved daily intratumoral injections starting from when tumors reached approximately 4 mm in diameter.

Case Studies

Case Study 1: Efficacy Against Imatinib-resistant Mutants

A notable case study focused on the impact of PBOX-6 on CML cells with imatinib-resistant mutations (E225K, H396P, T315I). The findings indicated that PBOX-6 not only induced apoptosis but also significantly reduced cell viability in these resistant lines. Flow cytometry revealed a sustained G2/M arrest following treatment .

Case Study 2: Morphological Changes Induced by PBOX-6

Research involving MCF-7 breast cancer cells treated with PBOX-6 highlighted distinct morphological changes consistent with prometaphase arrest. This was evidenced by alterations in microtubule organization and increased apoptotic features observed under microscopy .

Data Summary

The following table summarizes key findings related to the biological activity of PBOX-6:

Eigenschaften

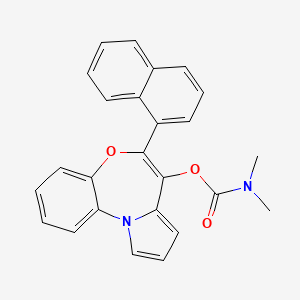

IUPAC Name |

(6-naphthalen-1-ylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c1-26(2)25(28)30-24-21-14-8-16-27(21)20-13-5-6-15-22(20)29-23(24)19-12-7-10-17-9-3-4-11-18(17)19/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIZAFVNIXAZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290814-68-5 | |

| Record name | PBOX-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290814685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBOX-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN93MQ497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.